molecular formula C11H13ClFN B13524339 2-Fluoro-3-phenylbicyclo[1.1.1]pentan-1-amine hydrochloride

2-Fluoro-3-phenylbicyclo[1.1.1]pentan-1-amine hydrochloride

Cat. No.: B13524339
M. Wt: 213.68 g/mol
InChI Key: YUUXXTLAGZVVBK-UHFFFAOYSA-N
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Description

2-Fluoro-3-phenylbicyclo[1.1.1]pentan-1-amine hydrochloride is a synthetic organic compound characterized by a unique bicyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of a fluorine atom and a phenyl group attached to the bicyclo[1.1.1]pentane core imparts distinct chemical properties that make it a valuable subject for research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-3-phenylbicyclo[1.1.1]pentan-1-amine hydrochloride typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:

    Formation of the Bicyclo[1.1.1]pentane Core: This can be achieved through a [1.1.1]propellane intermediate, which is synthesized via a series of cyclization reactions.

    Introduction of the Fluorine Atom: Fluorination can be carried out using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.

    Phenyl Group Addition: The phenyl group can be introduced through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.

    Amination: The amine group is introduced via nucleophilic substitution or reductive amination.

    Hydrochloride Salt Formation: Finally, the compound is converted to its hydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure scalability, cost-effectiveness, and safety. This includes the use of continuous flow reactors for better control over reaction conditions and yields.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-3-phenylbicyclo[1.1.1]pentan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts or reducing agents like lithium aluminum hydride to modify the bicyclic core or the phenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous or alkaline conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydride (NaH) or other strong bases for deprotonation followed by nucleophiles.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Fluoro-3-phenylbicyclo[1.1.1]pentan-1-amine hydrochloride has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders.

    Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or mechanical properties.

    Biological Studies: It can be used as a probe to study biological pathways and interactions due to its distinct chemical properties.

    Industrial Applications: Potential use in the synthesis of advanced polymers and as a building block for complex organic molecules.

Mechanism of Action

The mechanism by which 2-Fluoro-3-phenylbicyclo[1.1.1]pentan-1-amine hydrochloride exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The fluorine atom can enhance binding affinity and selectivity through hydrogen bonding and electrostatic interactions. The bicyclic structure provides rigidity, which can influence the compound’s interaction with biological targets.

Comparison with Similar Compounds

Similar Compounds

    3-Phenylbicyclo[1.1.1]pentan-1-amine hydrochloride: Lacks the fluorine atom, resulting in different chemical properties and reactivity.

    2,2-Difluoro-3-phenylbicyclo[1.1.1]pentan-1-amine hydrochloride:

    3-Phenylbicyclo[1.1.1]pentane:

Uniqueness

2-Fluoro-3-phenylbicyclo[1.1.1]pentan-1-amine hydrochloride is unique due to the presence of both a fluorine atom and an amine group on the bicyclic core. This combination imparts distinct chemical properties, such as increased stability and specific reactivity patterns, making it a valuable compound for various research applications.

Properties

Molecular Formula

C11H13ClFN

Molecular Weight

213.68 g/mol

IUPAC Name

2-fluoro-3-phenylbicyclo[1.1.1]pentan-1-amine;hydrochloride

InChI

InChI=1S/C11H12FN.ClH/c12-9-10(6-11(9,13)7-10)8-4-2-1-3-5-8;/h1-5,9H,6-7,13H2;1H

InChI Key

YUUXXTLAGZVVBK-UHFFFAOYSA-N

Canonical SMILES

C1C2(CC1(C2F)N)C3=CC=CC=C3.Cl

Origin of Product

United States

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